molecular formula C12H20N4 B1454100 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1249749-76-5

4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1454100
CAS RN: 1249749-76-5
M. Wt: 220.31 g/mol
InChI Key: DQBTWBGKLTXTKY-UHFFFAOYSA-N
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Description

“4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” are not explicitly mentioned in the available sources. The compound has a molecular weight of 220.31 .

Scientific Research Applications

Anticancer Agent Development

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. These compounds can interact with various biological targets due to their ability to form hydrogen bonds, which can be beneficial in the design of new chemotherapeutic drugs. For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activities against cancer cell lines such as MCF-7 and Hela, indicating their potential use in cancer treatment .

Enzyme Inhibition

1,2,4-triazole derivatives are also explored for their enzyme inhibitory properties. By docking studies, researchers can predict how these compounds might interact with specific enzymes, such as the aromatase enzyme, which is a potential target for breast cancer therapy. The ability to inhibit or modulate the activity of such enzymes can lead to the development of new drugs with improved efficacy and selectivity .

Coordination Chemistry and Polymer Synthesis

The structural flexibility of 1,2,4-triazole derivatives makes them suitable ligands for the synthesis of coordination polymers. These polymers have a variety of applications, including catalysis, gas storage, and separation processes. For example, a Co(ii) coordination polymer based on a 1,2,4-triazole derivative exhibited excellent photocatalytic capability in the degradation of dyes .

Photocatalytic Applications

Due to their chemical structure, some 1,2,4-triazole derivatives can act as photocatalysts. They can be used to degrade harmful dyes and pollutants in water, contributing to environmental cleanup efforts. The photocatalytic properties of these compounds can be harnessed for the treatment of industrial wastewater .

Molecular Docking and Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Research involving 1,2,4-triazole derivatives utilizes molecular docking to understand the interaction between these compounds and biological targets, which is crucial for rational drug design .

Selective Dye Adsorption

Some 1,2,4-triazole-based coordination polymers have shown the ability to selectively adsorb sulfate-containing dyes. This selectivity is due to Lewis acid-base interactions, which can be exploited in the design of materials for selective separation processes, such as in the purification of industrial effluents .

properties

IUPAC Name

4-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-4-11(3-1)16-9-14-15-12(16)10-5-7-13-8-6-10/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBTWBGKLTXTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NN=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

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